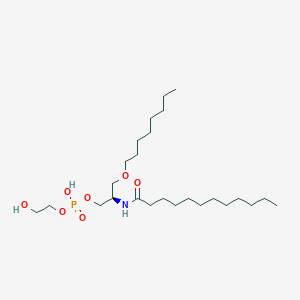
Odadgpg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Odadgpg is a complex organic compound with a unique structure that includes a glycerol backbone, an octyl group, and a dodecanoylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Odadgpg typically involves multiple steps, starting with the preparation of the glycerol backbone. The octyl group is introduced through an alkylation reaction, while the dodecanoylamino group is added via an amide bond formation. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphoglycol group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product.
化学反応の分析
Types of Reactions
Odadgpg can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学的研究の応用
Odadgpg has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of Odadgpg involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Dodecyl-2-pyrrolidinone:
1-acetyl-N-(3-methoxypropyl)-2,3-dihydroindole-5-sulfonamide: A compound used in research for its unique chemical properties.
Uniqueness
Odadgpg is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
142723-65-7 |
|---|---|
分子式 |
C25H52NO7P |
分子量 |
509.7 g/mol |
IUPAC名 |
[(2R)-2-(dodecanoylamino)-3-octoxypropyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-3-5-7-9-11-12-13-14-16-18-25(28)26-24(23-33-34(29,30)32-21-19-27)22-31-20-17-15-10-8-6-4-2/h24,27H,3-23H2,1-2H3,(H,26,28)(H,29,30)/t24-/m1/s1 |
InChIキー |
OXROQEHXCANNEM-XMMPIXPASA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@H](COCCCCCCCC)COP(=O)(O)OCCO |
正規SMILES |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
Key on ui other cas no. |
142723-65-7 |
同義語 |
(R)-1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol 1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol ODADGPG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















